Pravastatine 1,1,3,3-Tétraméthylbutylamine

Vue d'ensemble

Description

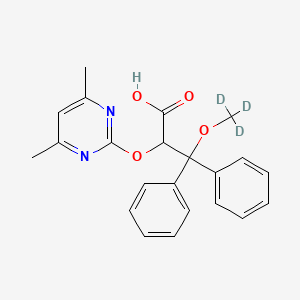

Pravastatin 1,1,3,3-Tetramethylbutylamine is a compound with the empirical formula C23H36O7 · C8H19N and a molecular weight of 553.77 . It is primarily used as a pharmaceutical reference standard and is associated with the pravastatin family, which is known for its cholesterol-lowering properties . This compound is utilized in various laboratory tests and quality control processes within the pharmaceutical industry .

Applications De Recherche Scientifique

Pravastatin 1,1,3,3-Tetramethylbutylamine has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Pravastatin 1,1,3,3-Tetramethylbutylamine primarily targets the 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the mevalonate pathway , which is responsible for the biosynthesis of cholesterol in the liver .

Mode of Action

Pravastatin acts as an HMG-CoA reductase inhibitor . By inhibiting this enzyme, pravastatin effectively blocks the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis . This inhibition leads to an increase in the expression of hepatic LDL receptors, which in turn decreases the plasma levels of LDL cholesterol .

Biochemical Pathways

The primary biochemical pathway affected by pravastatin is the mevalonate pathway . By inhibiting HMG-CoA reductase, pravastatin disrupts this pathway, reducing the production of mevalonate and consequently, cholesterol . This leads to a decrease in LDL cholesterol levels in the blood, reducing the risk of cardiovascular events such as myocardial infarction and stroke .

Result of Action

The primary molecular effect of pravastatin’s action is the reduction of cholesterol synthesis in the liver . On a cellular level, this results in an increase in the number of LDL receptors on hepatocytes, leading to increased uptake and clearance of LDL cholesterol from the bloodstream . The overall effect is a reduction in blood LDL cholesterol levels, which can help prevent the development of atherosclerosis and reduce the risk of cardiovascular disease .

Analyse Biochimique

Biochemical Properties

Pravastatin 1,1,3,3-Tetramethylbutylamine interacts with the enzyme HMG-CoA reductase . This enzyme is crucial in the mevalonate pathway, a cellular pathway that produces cholesterol and other isoprenoids. By inhibiting this enzyme, Pravastatin 1,1,3,3-Tetramethylbutylamine effectively reduces the production of cholesterol in the body.

Cellular Effects

The effects of Pravastatin 1,1,3,3-Tetramethylbutylamine on cells are primarily due to its role as an HMG-CoA reductase inhibitor . By inhibiting this enzyme, it reduces the production of mevalonate, a precursor to sterols and other lipids essential for cell membrane integrity and function. This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Pravastatin 1,1,3,3-Tetramethylbutylamine exerts its effects at the molecular level by binding to HMG-CoA reductase and inhibiting its activity . This prevents the conversion of HMG-CoA to mevalonate, a crucial step in the biosynthesis of cholesterol. This can lead to changes in gene expression, particularly genes involved in lipid metabolism.

Metabolic Pathways

Pravastatin 1,1,3,3-Tetramethylbutylamine is involved in the mevalonate pathway . It interacts with the enzyme HMG-CoA reductase, inhibiting its activity and thus reducing the production of mevalonate. This can affect metabolic flux and metabolite levels, particularly those related to cholesterol biosynthesis.

Méthodes De Préparation

The preparation of Pravastatin 1,1,3,3-Tetramethylbutylamine involves several synthetic routes and reaction conditions. One method includes the fermentation process to obtain mevastatin, followed by hydrolysis of the lactone group and biological hydroxylation with Streptomyces carbophilus to introduce the allylic 6-alcohol group . The preparation method is noted for its simplicity, stability, and good repeatability, achieving a purity of up to 99.791% . This high-purity compound can be used as a standard substance for detecting the sodium content of pravastatin and related substances .

Analyse Des Réactions Chimiques

Pravastatin 1,1,3,3-Tetramethylbutylamine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .

Comparaison Avec Des Composés Similaires

Pravastatin 1,1,3,3-Tetramethylbutylamine can be compared with other similar compounds in the pravastatin family, such as:

Pravastatin Sodium: Similar in structure but differs in its sodium salt form, which affects its solubility and bioavailability.

Pravastatin Impurity A: A related compound used for analytical purposes to identify and quantify impurities in pravastatin formulations.

Pravastatin Related Compound B: Another related compound used in quality control to ensure the purity and consistency of pravastatin products.

The uniqueness of Pravastatin 1,1,3,3-Tetramethylbutylamine lies in its specific structure and high purity, making it an essential reference standard in pharmaceutical research and quality control .

Propriétés

IUPAC Name |

(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid;2,4,4-trimethylpentan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O7.C8H19N/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;1-7(2,3)6-8(4,5)9/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28);6,9H2,1-5H3/t13-,14-,16+,17+,18+,19-,20-,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFLVBHCVKWNON-IYNICTALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O.CC(C)(C)CC(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)O.CC(C)(C)CC(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H55NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151006-14-3 | |

| Record name | Pravastatin 1,1,3,3-tetramethylbutylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151006143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PRAVASTATIN 1,1,3,3-TETRAMETHYLBUTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T17047131H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,11S)-5-methoxy-12,12-dimethyl-6-propan-2-yltricyclo[9.4.0.03,8]pentadeca-3,5,7-triene-1,4-diol](/img/structure/B564488.png)

![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate](/img/structure/B564501.png)

![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methylamine](/img/structure/B564503.png)

![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine](/img/structure/B564504.png)